{7-Oxabicyclo[2.2.1]heptan-1-yl}methanamine
Overview
Description
{7-Oxabicyclo[2.2.1]heptan-1-yl}methanamine is a bicyclic amine compound with the molecular formula C7H13NO. It is characterized by a unique structure that includes an oxabicyclo[2.2.1]heptane ring system, which is a common motif in various natural products and synthetic compounds.
Mechanism of Action
Target of Action
The primary targets of {7-Oxabicyclo[22More research is needed to identify the specific targets and their roles .
Mode of Action
The mode of action of {7-Oxabicyclo[22Studies suggest that both the 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit are necessary for a good inhibition of protein phosphatases .
Biochemical Pathways
The specific biochemical pathways affected by {7-Oxabicyclo[22It’s suggested that the compound may interact with protein phosphatases, which play a crucial role in many biological processes .
Result of Action
The molecular and cellular effects of {7-Oxabicyclo[22It’s suggested that the compound may inhibit protein phosphatases, which could potentially affect a wide range of cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {7-Oxabicyclo[2.2.1]heptan-1-yl}methanamine typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles. This method allows for the formation of the bicyclic structure in a highly stereoselective manner . Another approach involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol, which can then be isomerized into the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
{7-Oxabicyclo[2.2.1]heptan-1-yl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can open the oxabicyclo ring, leading to different products.
Substitution: Nucleophilic substitution reactions can occur at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxides, while reduction can result in ring-opened products .
Scientific Research Applications
{7-Oxabicyclo[2.2.1]heptan-1-yl}methanamine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Cantharidin: A natural product with a similar bicyclic structure, known for its biological activity.
Monoterpenoid 7-Oxabicyclo[2.2.1]heptanes: Found in essential oils and have various biological activities.
Sesquiterpenoid 7-Oxabicyclo[2.2.1]heptanes: Also found in nature and used in organic synthesis.
Uniqueness
{7-Oxabicyclo[2.2.1]heptan-1-yl}methanamine is unique due to its amine functional group, which allows for a wide range of chemical reactions and applications. Its rigid bicyclic structure also provides stability and specificity in its interactions, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
7-oxabicyclo[2.2.1]heptan-1-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c8-5-7-3-1-6(9-7)2-4-7/h6H,1-5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVAPMHYHSSGOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1O2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2059944-94-2 | |
Record name | {7-oxabicyclo[2.2.1]heptan-1-yl}methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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